2,2',4,5,6'-Pentachlorobiphenyl structure and synthesis
2,2',4,5,6'-Pentachlorobiphenyl structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103)
Introduction
Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were extensively used in industrial applications, such as coolants and insulating fluids in electrical equipment, due to their chemical stability and high boiling points.[1][2] However, this same stability has led to their persistence in the environment, bioaccumulation in food chains, and association with adverse health effects in humans and wildlife.[1][3] Consequently, their production was banned in many countries in the 1970s.[1]
This guide focuses on a specific congener, 2,2',4,5,6'-Pentachlorobiphenyl, also known as PCB 103. As one of 209 possible PCB congeners, understanding its unique structure, properties, and synthesis is crucial for researchers in environmental science, toxicology, and drug development who require pure analytical standards for monitoring and metabolic studies. This document provides a detailed overview of PCB 103, with a focus on modern synthetic strategies and analytical characterization, tailored for scientists and professionals in the field.
Part 1: Molecular Structure and Physicochemical Properties
The structure of PCB 103 is defined by a biphenyl core with five chlorine atoms attached at specific positions. The IUPAC name for this congener is 1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene.[1] This specific substitution pattern, particularly the presence of three chlorine atoms in ortho positions (2, 2', and 6), creates significant steric hindrance. This restricted rotation around the C-C single bond between the two phenyl rings makes PCB 103 a chiral molecule, capable of existing as two stable atropisomers.
The physical and chemical properties of PCB 103 are dictated by its molecular structure and high degree of chlorination. Its lipophilic nature contributes to its environmental persistence and tendency to accumulate in fatty tissues.[3]
Table 1: Physicochemical Properties of 2,2',4,5,6'-Pentachlorobiphenyl (PCB 103)
| Property | Value | Source |
| IUPAC Name | 1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | PubChem[1] |
| CAS Number | 60145-21-3 | NIST[4] |
| Molecular Formula | C₁₂H₅Cl₅ | PubChem[1] |
| Molecular Weight | 326.43 g/mol | PubChem[1] |
| Monoisotopic Mass | 323.883389 Da | PubChem[1] |
| Appearance | Not specified; PCBs are generally oily liquids or solids | |
| XlogP | 6.2 | PubChem[5] |
Part 2: Synthesis of 2,2',4,5,6'-Pentachlorobiphenyl
The unambiguous synthesis of individual PCB congeners is essential for toxicological studies and for use as certified reference materials.[6][7] Historically, the synthesis of highly chlorinated and sterically hindered PCBs like PCB 103 has been challenging. Two primary methods have emerged as effective: the traditional Ullmann condensation and the more modern Suzuki-Miyaura coupling.
The Ullmann Condensation
The Ullmann reaction, first described in 1901, involves the copper-promoted coupling of two aryl halides at high temperatures (often exceeding 200°C) to form a biaryl.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: Finely divided copper or copper bronze is traditionally used. The reaction efficiency can be improved by "activating" the copper powder prior to use, for example, by reducing copper sulfate with zinc.[8][10]
-
Temperature: High temperatures are necessary to overcome the activation energy for the C-C bond formation.
-
Solvent: High-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene are typically required.[8][10]
For synthesizing a non-symmetrical PCB like PCB 103, this reaction would involve coupling two different aryl halides. However, the classical Ullmann reaction is often more effective for creating symmetrical biaryls.[10] For highly ortho-substituted congeners, the Ullmann coupling remains a viable, and sometimes necessary, method despite its harsh conditions and moderate yields.[11][12] A key consideration is that the commonly used copper bronze, a copper-tin alloy, can lead to the formation of chlorinated tetraarylstannanes as byproducts under typical Ullmann conditions.[12]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[13] This method has become the preferred route for PCB synthesis due to its significant advantages over classical methods.[14][15]
Causality Behind Experimental Choices (Expertise & Experience):
-
High Selectivity & Yield: The Suzuki coupling offers good to excellent yields and high selectivity, minimizing the formation of undesired homo-coupled byproducts which are the major impurities in this reaction.[14][15]
-
Milder Conditions: The reaction conditions are generally much milder than the Ullmann condensation.
-
Functional Group Tolerance: The reaction is tolerant of a wide variety of functional groups on both coupling partners.
-
Less Toxic Reagents: It allows for the use of less toxic starting materials compared to older methods.[14][15]
For the synthesis of PCB 103, a logical approach is the coupling of a dichlorophenylboronic acid with a trichlorobromobenzene. A plausible pathway is the reaction between 2,5-dichlorophenylboronic acid and 1-bromo-2,4,6-trichlorobenzene .
Experimental Protocol: Suzuki Coupling for PCB 103 Synthesis
The following protocol is a representative methodology based on published procedures for PCB synthesis via Suzuki coupling.[14][16]
Step 1: Reagent Preparation
-
Dissolve 1-bromo-2,4,6-trichlorobenzene (1.0 eq) and 2,5-dichlorophenylboronic acid (1.2 eq) in a suitable solvent such as toluene or a dioxane/water mixture.
-
Prepare an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃).
Step 2: Reaction Setup
-
Combine the solution of aryl halide and boronic acid in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
Step 3: Catalyst Addition
-
Add the palladium catalyst. A common and effective catalyst for this transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂), which is less air-sensitive than other catalysts like Pd(PPh₃)₄.[16] The catalyst loading is typically 1-3 mol%.
Step 4: Reaction Execution
-
Add the degassed aqueous base to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Step 5: Workup and Purification
-
After cooling to room temperature, dilute the reaction mixture with water and extract the organic phase with a solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the pure 2,2',4,5,6'-pentachlorobiphenyl.
Visualization of Synthetic Workflow
Caption: Suzuki coupling workflow for the synthesis of PCB 103.
Part 3: Purification and Analytical Characterization
Post-synthesis, a rigorous purification and characterization process is mandatory to validate the identity and purity of the target compound. This self-validating system ensures the material is suitable for use as an analytical standard.
The primary analytical technique for PCB analysis is gas chromatography (GC), often coupled with an electron capture detector (GC-ECD) for sensitive quantification or a mass spectrometer (GC-MS) for definitive identification.[2][17][18] The analysis of PCB congeners can be complex due to potential co-elution with other PCBs or organochlorine pesticides.[17] Therefore, high-resolution capillary columns and often dual-column confirmation are employed.[18]
Table 2: Analytical and Spectroscopic Data for PCB 103
| Analysis Type | Key Data Points | Source |
| GC-MS (EI) | Molecular Ion (M⁺): m/z 324, 326, 328 (characteristic chlorine isotope pattern) | NIST, ResearchGate[4][19] |
| Major Fragments: m/z 254 (loss of Cl₂) | ResearchGate[19] | |
| ¹³C NMR | Spectral data available from specialized databases. | PubChem[1] |
| Purity (Typical) | ≥99% (when sold as analytical standard) | Carl ROTH[6] |
Visualization of Analytical Workflow
Caption: Analytical workflow for the confirmation of PCB 103 identity.
Part 4: Safety, Handling, and Disposal
PCBs are classified as persistent organic pollutants (POPs) and are suspected carcinogens.[20] Handling of pure PCB 103 requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles with side protection.[20]
-
Handling: Avoid inhalation of dust or vapors and prevent skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and designated area for toxic chemicals.
-
Disposal: All waste containing PCB 103 must be treated as hazardous waste and disposed of according to local, state, and federal regulations. Do not allow the substance to enter the environment.[6][20]
Conclusion
2,2',4,5,6'-Pentachlorobiphenyl (PCB 103) is an environmentally significant and toxicologically relevant compound. Its synthesis, particularly for the creation of high-purity analytical standards, has evolved from harsh classical methods like the Ullmann condensation to more refined and efficient protocols such as the Suzuki-Miyaura coupling. The Suzuki coupling offers superior yields, selectivity, and safety, making it the method of choice for modern organic chemists. Rigorous analytical characterization, primarily by GC-MS, is non-negotiable to confirm the identity and purity of the synthesized congener. Adherence to strict safety protocols during handling and disposal is paramount due to the hazardous nature of this compound class. This guide provides the foundational knowledge for researchers to approach the synthesis and analysis of PCB 103 with technical proficiency and safety awareness.
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Request PDF. (2025). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. [Link]
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PubChem. 2,2',4,5',6-Pentachlorobiphenyl. PubChem. [Link]
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Hoh, E., & Hites, R. A. (2005). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC. [Link]
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Carl ROTH. PCB 103. Carl ROTH. [Link]
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Lehmler, H. J., et al. (2004). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wikipedia. Ullmann condensation. Wikipedia. [Link]
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National Center for Biotechnology Information. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls. NCBI. [Link]
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Agilent Technologies. (2018). Fast Analysis of 18 Polychlorinated Biphenyls (PCBs) Using the Agilent Intuvo 9000 GC Dual ECD. Agilent Technologies. [Link]
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NIST. 1,1'-Biphenyl, 2,2',4,5',6-Pentachloro-. NIST WebBook. [Link]
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PubChemLite. 2,2',4,5',6-pentachlorobiphenyl (C12H5Cl5). PubChemLite. [Link]
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Slideshare. (2022). Ullmann reaction. Slideshare. [Link]
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ESSLAB. 2,2',4,5,6'-Pentachlorobiphenyl. ESSLAB. [Link]
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ResearchGate. Example of mass spectra comparison for pentachlorobiphenyl. ResearchGate. [Link]
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PCBMay. (2025). 103 Capacitor: Practical Guide to Value, Coding & Selection. PCBMay. [Link]
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